molecular formula C9H18N2O B13660657 7-(3-Methyl-3H-diazirin-3-YL)heptan-1-OL

7-(3-Methyl-3H-diazirin-3-YL)heptan-1-OL

Cat. No.: B13660657
M. Wt: 170.25 g/mol
InChI Key: VHHKXTDSPXPSHE-UHFFFAOYSA-N
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Description

7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol is a compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol typically involves the formation of the diazirine ring followed by the attachment of the heptanol chain. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of catalysts or other additives to facilitate the formation of the diazirine ring.

Industrial Production Methods

Industrial production of 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The diazirine ring can be reduced to form a diaziridine ring.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. Substitution reactions may require the use of halogenating agents or other nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield heptanal or heptanone, while reduction of the diazirine ring can produce diaziridine derivatives.

Scientific Research Applications

7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol has several scientific research applications, including:

    Chemistry: Used as a photoaffinity label to study molecular interactions and binding sites.

    Biology: Employed in cross-linking studies to investigate protein-protein interactions and protein-DNA interactions.

    Medicine: Potential use in drug discovery and development as a tool for identifying target molecules and pathways.

    Industry: Utilized in the development of new materials and coatings with specific properties.

Mechanism of Action

The mechanism of action of 7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol involves the formation of covalent bonds with target molecules upon activation by light or other stimuli. The diazirine ring can be activated by UV light, leading to the formation of a reactive carbene intermediate that can insert into nearby chemical bonds. This allows the compound to form stable covalent linkages with target molecules, making it useful for studying molecular interactions and identifying binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid
  • 3-(3-Methyl-3H-diazirin-3-yl)propan-1-amine
  • 3-(3-Methyl-3H-diazirin-3-yl)-N-(3-(triethoxysilyl)propyl)propanamide

Uniqueness

7-(3-Methyl-3H-diazirin-3-yl)-1-heptanol is unique due to its specific structure, which combines a diazirine ring with a heptanol chain. This combination allows for unique reactivity and applications, particularly in the field of photoaffinity labeling and cross-linking studies. The presence of the hydroxyl group also provides additional functionalization options, making it a versatile compound for various research applications.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

7-(3-methyldiazirin-3-yl)heptan-1-ol

InChI

InChI=1S/C9H18N2O/c1-9(10-11-9)7-5-3-2-4-6-8-12/h12H,2-8H2,1H3

InChI Key

VHHKXTDSPXPSHE-UHFFFAOYSA-N

Canonical SMILES

CC1(N=N1)CCCCCCCO

Origin of Product

United States

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